molecular formula C9H10Cl2O3 B13997772 3-(2,4-Dichlorophenoxy)-1,2-propanediol CAS No. 34646-53-2

3-(2,4-Dichlorophenoxy)-1,2-propanediol

Cat. No.: B13997772
CAS No.: 34646-53-2
M. Wt: 237.08 g/mol
InChI Key: ZIBOAPBPXIPVLG-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)-1,2-propanediol is an organic compound with the molecular formula C9H10Cl2O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenoxy)-1,2-propanediol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include:

  • Temperature: 50-70°C
  • Reaction time: 4-6 hours
  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO)

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and cost-effectiveness. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions
  • Use of catalysts to enhance reaction rates
  • Efficient separation and purification techniques, such as distillation and crystallization, to isolate the final product

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenoxy)-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS).

Major Products Formed

    Oxidation: Formation of 3-(2,4-Dichlorophenoxy)propanone or 3-(2,4-Dichlorophenoxy)propanoic acid.

    Reduction: Formation of 3-(2,4-Dichlorophenoxy)propanol.

    Substitution: Formation of 3-(2,4-Dichlorophenoxy)-1,2-propanediamine or 3-(2,4-Dichlorophenoxy)-1,2-propanedithiol.

Scientific Research Applications

3-(2,4-Dichlorophenoxy)-1,2-propanediol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of herbicides and pesticides due to its structural similarity to phenoxyacetic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound can:

    Bind to enzyme active sites: Inhibiting or modifying enzyme activity.

    Interact with cellular membranes: Affecting membrane fluidity and permeability.

    Modulate signal transduction pathways: Influencing cellular responses and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine substitution.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with a methyl group substitution.

Uniqueness

3-(2,4-Dichlorophenoxy)-1,2-propanediol is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification and potential biological activity. This structural feature distinguishes it from other similar compounds and expands its range of applications in various fields.

Properties

CAS No.

34646-53-2

Molecular Formula

C9H10Cl2O3

Molecular Weight

237.08 g/mol

IUPAC Name

3-(2,4-dichlorophenoxy)propane-1,2-diol

InChI

InChI=1S/C9H10Cl2O3/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12/h1-3,7,12-13H,4-5H2

InChI Key

ZIBOAPBPXIPVLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(CO)O

Origin of Product

United States

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